molecular formula C6H7F3O2 B14344415 4-Pentenoic acid, 2-(trifluoromethyl)- CAS No. 93885-13-3

4-Pentenoic acid, 2-(trifluoromethyl)-

Cat. No.: B14344415
CAS No.: 93885-13-3
M. Wt: 168.11 g/mol
InChI Key: QAYZRUVLPNKTQU-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-(trifluoromethyl)- is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to the second carbon of the pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pentenoic acid, 2-(trifluoromethyl)- can be achieved through several methods. One common approach involves the hydrolysis of acid fluorides of 2-fluorocarbonyl (methoxycarbonyl)-2-trifluoromethyl-4-pentenoic acids under mild conditions . This process yields 2-trifluoromethyl-4-pentenoic acid or its methyl esters .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 4-Pentenoic acid, 2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Pentenoic acid, 2-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-pentenoic acid, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

  • 2-Trifluoromethyl-3,4-pentadienoic acid
  • 2-Fluorocarbonyl-2-trifluoromethyl-4-pentenoic acid

Comparison: Compared to similar compounds, 4-pentenoic acid, 2-(trifluoromethyl)- is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

93885-13-3

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

2-(trifluoromethyl)pent-4-enoic acid

InChI

InChI=1S/C6H7F3O2/c1-2-3-4(5(10)11)6(7,8)9/h2,4H,1,3H2,(H,10,11)

InChI Key

QAYZRUVLPNKTQU-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)O)C(F)(F)F

Origin of Product

United States

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